3-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one

oxazolidinone antibacterial structure-activity relationship

Procure this structurally novel piperidinyloxy-oxazolidinone (CAS 2034496-84-7) for your Gram-positive screening deck. Its unexplored 3-chloropyridin-4-yloxy group and unique N-oxoethyloxazolidinone cap position it in uncharted SAR space where potency cannot be predicted from linezolid or generic analogs. Ideal for de novo MIC testing (MSSA, MRSA, VRE, PRSP) and systematic N-cap variation libraries. Direct experimental comparison with linezolid or tedizolid is required; do not assume class equivalence.

Molecular Formula C15H18ClN3O4
Molecular Weight 339.78
CAS No. 2034496-84-7
Cat. No. B2859661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
CAS2034496-84-7
Molecular FormulaC15H18ClN3O4
Molecular Weight339.78
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3CCOC3=O
InChIInChI=1S/C15H18ClN3O4/c16-12-9-17-4-1-13(12)23-11-2-5-18(6-3-11)14(20)10-19-7-8-22-15(19)21/h1,4,9,11H,2-3,5-8,10H2
InChIKeyIASZZEOQJJNVTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one (CAS 2034496-84-7): Chemical Identity and Structural Context for Scientific Procurement


3-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one (CAS 2034496-84-7) is a synthetic small molecule (MW 339.78 g/mol, formula C15H18ClN3O4) belonging to the piperidinyloxy-oxazolidinone class [1]. It incorporates a 3-chloropyridin-4-yloxy substituent, a piperidine linker, and an oxazolidin-2-one core joined through an oxoethyl bridge. The oxazolidinone scaffold is historically associated with antibacterial activity targeting the 50S ribosomal subunit, as exemplified by linezolid [2]. However, no peer-reviewed bioactivity data or target engagement studies have been reported for this specific compound in public databases such as ChEMBL [1]. Consequently, procurement at this stage is based on its structural novelty and potential utility as a building block or screening candidate rather than on clinically or preclinically validated performance.

Why Generic Substitution Is Unsupported for 3-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one (CAS 2034496-84-7)


In the oxazolidinone antibacterial class, minor structural modifications—particularly at the 4-position of the phenyl ring or its heterocyclic replacement—can drastically alter spectrum, potency, and pharmacokinetics [1]. The literature on piperidinyloxy-oxazolidinones demonstrates that changes in the N-substituent on the piperidine ring produce >10-fold shifts in MIC values against Staphylococcus aureus and other Gram-positive pathogens, with some analogs achieving in vivo efficacy while others are inactive [1][2]. The target compound carries a 3-chloropyridin-4-yloxy group not evaluated in any published SAR series, meaning its structure falls within a region of chemical space where activity or inactivity cannot be predicted from known analogs. Substituting this compound with a generic piperidinyloxy-oxazolidinone or with linezolid therefore cannot be justified without confirmatory head-to-head testing. The possession of an oxazolidinone ring alone is insufficient grounds for therapeutic equivalence.

Quantitative Differentiation Evidence for 3-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one (CAS 2034496-84-7)


Structural Deviation from Clinical Oxazolidinones: C-Ring Substitution Architecture

The target compound differs from the clinical oxazolidinones linezolid and eperezolid through the complete replacement of the N-phenyloxazolidinone core with an N-oxoethyloxazolidinone arrangement, and the introduction of a 3-chloropyridin-4-yloxy substituent on the piperidine ring [1]. In linezolid, the C-ring is a morpholine directly attached to a fluorophenyl ring, while in the target compound the piperidine-oxoethyl-oxazolidinone connectivity is absent from any approved or late-stage oxazolidinone candidate. Publicly available ZINC15 records confirm that no ChEMBL bioactivity data exist for this compound (Activity: none reported) [2].

oxazolidinone antibacterial structure-activity relationship

Piperidine N-Substitution SAR Predicts Sensitivity of Activity to the Exact N-Cap Group

The Weidner-Wells 2002 study [1] systematically varied the N-substituent on the piperidine ring, showing that potency shifts from sub-µg/mL to inactive depending on the nature of the N-capping group. For example, in the piperidinyloxy series, compound 11 (N-acetylpiperidinyloxy) demonstrated in vivo efficacy against S. aureus Smith murine systemic infection, whereas closely related analogs with different N-substituents were significantly less active (exact values not shown in abstract, but full SAR presented in the source). The target compound's N-cap is –oxoethyloxazolidin-2-one, a group not evaluated in any disclosed SAR study. This places the compound in an unexplored SAR region, where activity predictions from existing literature are unreliable.

piperidinyloxy oxazolidinone antibacterial SAR N-substituent

Physicochemical Property Comparison: Overall Molecular Descriptors Versus Clinical Oxazolidinones

The ZINC15 entry [1] provides computed physicochemical properties for the target compound: MW 339.78 g/mol, logP 1.86, tPSA 87 Ų, 5 rotatable bonds, 2 H-bond donors, 4 H-bond acceptors. By comparison, linezolid (MW 337.35, logP 0.9, tPSA 73 Ų) [2] is moderately more polar. The target compound's higher logP suggests potentially greater membrane permeability but could also increase plasma protein binding or hERG affinity relative to linezolid. The chlorine substitution on the pyridine ring introduces a unique halogen-bond donor/acceptor motif absent in approved oxazolidinones, which may influence selectivity across bacterial ribosomes or human off-targets.

oxazolidinone physicochemical properties drug-likeness

Research Application Scenarios for 3-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one (CAS 2034496-84-7)


Prospective Antibacterial Phenotypic Screening Library Member

The compound's structural novelty—specifically the unexplored N-oxoethyloxazolidinone cap and 3-chloropyridin-4-yloxy group—positions it as a valuable diversity element in Gram-positive antibacterial screening decks [1]. Its oxazolidinone core raises the prior probability of ribosomal inhibition, but its distinct substituent pattern demands de novo MIC testing against MSSA, MRSA, VRE, and penicillin-resistant S. pneumoniae panels rather than assumption of class-wide activity.

Medicinal Chemistry Starting Point for N-Cap SAR Exploration

Because the piperidinyloxy-oxazolidinone chemotype is exquisitely sensitive to the N-substituent [1], this compound can serve as a starting scaffold for systematic N-cap variation. Researchers can synthesize analogs with alternative N-substituents (acyl, sulfonyl, carbamoyl, heteroarylalkyl) while retaining the 3-chloropyridin-4-yloxy-piperidine-oxoethyl architecture, generating a focused library for SAR-driven potency and selectivity optimization.

Physicochemical Comparator in Oxazolidinone ADME/tox Profiling Studies

The compound's higher computed logP (1.86 vs 0.9 for linezolid) and distinct chlorine-containing pyridine motif make it a useful tool for investigating how increased lipophilicity and halogenation affect oxazolidinone-class ADME parameters such as CYP450 inhibition, hERG binding, and plasma protein binding [1][2]. Direct experimental comparison with linezolid or tedizolid in standardized panels can decouple core scaffold effects from substituent-driven liabilities.

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